

Prothioconazole chemical structure and properties

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Prothioconazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class of chemicals.[1][2][3] First introduced by Bayer CropScience in 2004, it has become a key active ingredient in crop protection worldwide due to its efficacy against a wide range of fungal pathogens in cereals, oilseed rape, and other crops.[4] Its mode of action, targeting the biosynthesis of ergosterol, a vital component of the fungal cell membrane, has made it a subject of significant scientific interest. This guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Identity

Prothioconazole, with the IUPAC name 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione, is a synthetic compound.[5] The technical grade material is produced as a racemic mixture of its (R)- and (S)-enantiomers.[3]

Table 1: Chemical Identity of Prothioconazole



Identifier	Value
IUPAC Name	2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione[5]
CAS Number	178928-70-6[4]
Chemical Formula	C14H15Cl2N3OS[6]
Molecular Weight	344.26 g/mol [6]
Appearance	White to light beige crystalline powder[4][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **prothioconazole** is crucial for its formulation, application, and environmental fate assessment.

Table 2: Physicochemical Properties of **Prothioconazole**



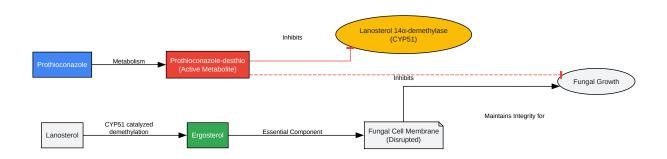
Property	Value
Melting Point	139.1–144.5 °C[4][5]
Boiling Point	Decomposes at 222 °C; Estimated at 437-537 °C[4]
Vapor Pressure	$< 3.0 \times 10^{-7}$ mm Hg at 20 °C[5]
Water Solubility	300 mg/L at 20 °C[4]
5.0 g/L (pH 4, 20 °C)[8]	_
0.3 g/L (pH 8, 20 °C)[8]	
2.0 g/L (pH 9, 20 °C)[8]	
Solubility in Organic Solvents (g/L at 20 °C)	Acetone: >250[5]
Dichloromethane: 88[3]	_
Ethyl Acetate: >250[3][5]	_
n-Heptane: < 0.1[3]	_
1-Octanol: 58[3]	_
Polyethylene Glycol: >250[5]	
Octanol-Water Partition Coefficient (log Kow)	4.05 (unbuffered, 20 °C)[3][5]
4.16 (pH 4)[3][5]	_
3.82 (pH 7)[3][5]	_
2.00 (pH 9)[3][5]	
Acidity Constant (pKa)	6.9[4][5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Prothioconazole's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][4] It specifically targets the



enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[4][9] This inhibition disrupts the fungal cell membrane's structure and function, leading to cell death.[2][9] The active agent is believed to be its major metabolite, **prothioconazole**-desthio, which is formed in both plants and fungi.[9][10]



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Caption: Mechanism of action of **prothioconazole**.

Experimental Protocols Synthesis of Prothioconazole

A common synthetic route involves a multi-step process. One patented method describes the reaction of a hydrazine with glyoxylic acid to form a hydrazono-acetic acid intermediate, which is then reacted with a thiocyanate to yield **prothioconazole**.[11] Another approach starts with 2-chlorobenzyl chloride, which is converted to a Grignard reagent and reacted with 1-chlorocyclopropyl-2-chloro-ethan-1-one.[4] Subsequent substitution with 1,2,4-triazole and thionation with elemental sulfur yields the final product.[4]

Analytical Determination by HPLC-MS/MS

The determination of **prothioconazole** and its primary metabolite, **prothioconazole**-desthio, in various matrices is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).



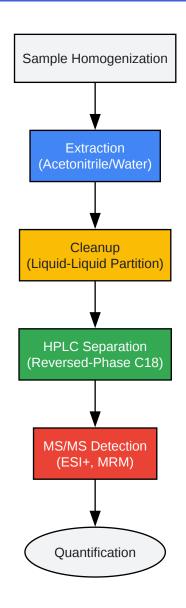
Sample Preparation:

- Extraction: Homogenized samples are extracted with an acetonitrile/water mixture.[12][13]
- Cleanup: The extract is filtered and may be subjected to liquid-liquid partitioning with n-hexane and dichloromethane for cleanup.[14]

Chromatographic Conditions:

- Column: Reversed-phase C18 column.[14]
- Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like acetic acid.[12][13]
- Detection: Tandem mass spectrometry with an electrospray ionization (ESI) source, operated in the positive ion and multiple reaction monitoring (MRM) modes.[12][13][14]





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Caption: General workflow for the analysis of **prothioconazole**.

In Vitro Fungicidal Activity Assay

The antifungal efficacy of **prothioconazole** can be assessed in vitro by determining the minimum inhibitory concentration (MIC) against various fungal species.

- Culture Preparation: Fungal isolates are grown on a suitable medium, such as potato dextrose agar (PDA).
- Assay: A serial dilution of prothioconazole is prepared in a liquid medium (e.g., potato dextrose broth) in microtiter plates.



- Inoculation: Each well is inoculated with a standardized suspension of fungal spores or mycelial fragments.
- Incubation: The plates are incubated at an appropriate temperature for a specified period.
- Evaluation: The MIC is determined as the lowest concentration of prothioconazole that visibly inhibits fungal growth.

Metabolism

In both plants and animals, **prothioconazole** is metabolized to **prothioconazole**-desthio, which is considered the toxicologically relevant compound.[4] In animals, further biotransformation can occur through hydroxylation of the phenyl group and subsequent conjugation with glucuronic acid.[4]

Toxicological Summary

Prothioconazole exhibits low acute toxicity in mammals. The oral LD₅₀ in rats is reported to be >6200 mg/kg.[4] The US EPA has classified **prothioconazole** and its metabolites as "Not likely to be Carcinogenic to Humans".[4] However, it is classified as very toxic to aquatic life with long-lasting effects.[4]

Table 3: Acute Toxicity of **Prothioconazole** in Rats

Route	Value
Oral LD ₅₀	>6200 mg/kg[4]
Dermal LD ₅₀	>2000 mg/kg[4]
Inhalation LC50 (4h)	>4.9 mg/L[4]

Conclusion

Prothioconazole is a highly effective fungicide with a well-defined mechanism of action. Its chemical and physical properties have been extensively studied, enabling its widespread use in agriculture. The analytical methods for its detection are robust and sensitive. Further research



into its biological interactions and environmental fate will continue to be of importance for its sustainable application.

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